15-Hpete

Catalog No.
S631734
CAS No.
67675-14-3
M.F
C20H32O4
M. Wt
336.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Hpete

CAS Number

67675-14-3

Product Name

15-Hpete

IUPAC Name

(5Z,8Z,11Z,13E)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+

InChI Key

BFWYTORDSFIVKP-USWFWKISSA-N

SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Synonyms

14,15-epoxyarachidonic acid, 15-HPAA, 15-HPEA, 15-HPETE, 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer, 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer, 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer, 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid, 15-hydroperoxyarachidonic acid, arachidonic acid 15-hydroperoxide

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Isomeric SMILES

CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO

Description

The exact mass of the compound 15-Hpete is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatetraenoic acids [FA0306]. However, this does not mean our product can be used or applied in the same or a similar way.

15-Hydroperoxyeicosatetraenoic acid, commonly referred to as 15-HpETE, is a polyunsaturated fatty acid derived from arachidonic acid through the action of the enzyme 15-lipoxygenase. This compound is characterized by a hydroperoxy group located at the 15th carbon position of the eicosatetraenoic acid backbone. As an eicosanoid, 15-HpETE plays a significant role in various biological processes, particularly in inflammation and cell signaling. It is a short-lived metabolite that is rapidly converted to 15-hydroxyeicosatetraenoic acid (15-HETE), which has distinct biological activities .

The primary chemical reaction involving 15-HpETE is its conversion into 15-HETE, catalyzed by the enzyme peroxidase. This transformation illustrates a typical metabolic pathway for hydroperoxides in biological systems. Additionally, 15-HpETE can undergo autoxidation, leading to the formation of various reactive oxygen species and potentially harmful byproducts if not regulated properly. This reaction is particularly relevant under oxidative stress conditions, where the uncontrolled production of hydroperoxy compounds can contribute to cellular damage .

15-HpETE exhibits several biological activities, primarily linked to its role as a signaling molecule in inflammatory responses. Increased levels of 15-HpETE have been associated with apoptosis in various cell types, as evidenced by DNA fragmentation and chromatin condensation. Furthermore, it can influence cell proliferation and differentiation through its metabolites, particularly 15-HETE, which is known to modulate immune responses and has been implicated in cancer biology .

The synthesis of 15-HpETE can be achieved through enzymatic and non-enzymatic pathways:

  • Enzymatic Synthesis: The primary method involves the action of 15-lipoxygenase on arachidonic acid, which introduces a hydroperoxy group at the 15th carbon position.
  • Non-Enzymatic Synthesis: Autoxidation of arachidonic acid can also produce racemic mixtures of hydroperoxy compounds, including 15-HpETE, especially under conditions of oxidative stress .

15-HpETE has potential applications in research and therapeutic contexts:

  • Biomarker Research: Due to its role in inflammation and apoptosis, it serves as a biomarker for oxidative stress-related diseases.
  • Pharmacological Studies: Understanding its metabolic pathways can aid in developing drugs targeting inflammatory diseases and cancer.
  • Cell Culture Studies: Used in laboratory settings to study cellular responses to oxidative stress and lipid metabolism .

Research has indicated that 15-HpETE interacts with various cellular pathways:

  • Apoptosis Pathways: It has been shown to activate caspase-dependent pathways leading to programmed cell death.
  • Inflammatory Responses: The compound influences the expression of cytokines and other mediators involved in inflammation.
  • Cell Signaling: Its metabolites can modulate signaling pathways that affect cell growth and survival .

Several compounds share structural similarities with 15-HpETE, particularly within the eicosanoid family. Here are some notable comparisons:

Compound NameStructure SimilarityBiological RoleUnique Features
12-Hydroxyeicosatetraenoic acid (12-HETE)Hydroxyl group at position 12Involved in inflammationPrimarily produced by lipoxygenase-12
5-Hydroxyeicosatetraenoic acid (5-HETE)Hydroxyl group at position 5Modulates immune responsesKey player in leukotriene synthesis
Arachidonic AcidPrecursor to all eicosanoidsEssential fatty acidServes as a substrate for multiple enzymes
15-Oxo-eicosatetraenoic acid (15-oxo-E)Oxo group at position 15Involved in resolving inflammationStable metabolite compared to hydroperoxides

XLogP3

5.1

Other CAS

69371-38-6
67675-14-3

Wikipedia

(rs)-15-hpete

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatetraenoic acids [FA0306]

Dates

Modify: 2024-02-18

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